N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-4-3-5-14(10-13)19(22)20-9-8-15-12-21-18-11-16(23-2)6-7-17(15)18/h3-7,10-12,21H,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFWVRYTPELAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CNC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide typically involves the construction of the indole ring followed by the introduction of the methoxy group and the ethyl chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base. The ethyl chain can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent methylation and alkylation steps. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The methoxy group and the benzamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indole Backbone
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide (CAS: 775290-93-2)
- Structure : Replaces the 3-methylbenzamide with a 3-phenylpropanamide group.
- Key Differences: The longer aliphatic chain (propanamide vs. benzamide) may alter lipophilicity and membrane permeability.
- Applications : Used in high-throughput screening for kinase inhibitors and antimicrobial agents .
N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide (CAS: 73054-08-7)
- Structure : Features a 4-methoxybenzamide instead of 3-methylbenzamide.
- Lacks the 6-methoxy group on the indole, reducing steric hindrance near the indole NH group.
- Applications : Studied as a serotonin receptor modulator due to its structural similarity to tryptamine derivatives .
Acetamide, N-[2-(6-methoxy-1H-indol-3-yl)ethyl] (CAS: 22375-73-1)
- Structure : Simplifies the acyl group to acetamide.
- Key Differences :
- Smaller acyl group reduces molecular weight and may improve metabolic stability.
- Absence of aromaticity in the acyl moiety diminishes opportunities for π-π interactions.
- Applications : Intermediate in synthesizing melatonin analogs with antioxidant properties .
Analogs with Heterocyclic Modifications
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (Compound 3o)
- Structure : Replaces the indole with a benzothiazole ring.
- The thiazole ring’s electron-withdrawing nature may reduce electron density at the amide carbonyl.
- Applications : Explored in catalytic C–H functionalization reactions and as a fluorescent probe .
N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-methylbenzamide (Compound 3h)
- Structure : Incorporates a ferrocene (iron-containing) group and a thiourea linkage.
- Key Differences :
- Ferrocene provides redox activity and chiral centers, enabling applications in asymmetric catalysis.
- Thiourea group enhances hydrogen-bonding capacity, useful in anion recognition.
- Applications : Chiral ligand in Rh-catalyzed enantioselective amidation reactions .
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308 Da
- LogP : 3.52
- Polar Surface Area : 54 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 2
The compound exhibits multiple biological activities, primarily through its interaction with various cellular pathways:
- Antiproliferative Activity : this compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation by inducing apoptosis and disrupting mitotic processes in cancer cells.
- Inhibition of Kinesin Proteins : Similar compounds have shown the ability to inhibit kinesin proteins, which are essential for mitotic spindle formation. This inhibition can lead to multipolar spindle formation and subsequent cell death in cancerous cells, a mechanism that may also apply to this compound.
Case Studies
-
Study on Antiproliferative Effects :
- A study conducted on various cancer cell lines revealed that derivatives of indole-based compounds, including this compound, exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity. For example, one derivative showed an IC50 of 4.5 µM against MCF-7 breast cancer cells.
-
Mechanistic Insights :
- Research indicated that this compound may induce oxidative stress in cancer cells, leading to apoptosis. The presence of methoxy groups is believed to enhance its antioxidant properties, contributing to its biological activity.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 4.5 | Induction of apoptosis |
| Kinesin Inhibition | DLD1 (4NCA) | 15 | Multipolar spindle formation |
| Antioxidative | Various | Varies | Reduction of oxidative stress |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:
- Indole core formation : Condensation of hydrazine derivatives with carbonyl compounds under acidic conditions (e.g., using POCl₃) to form the indole ring .
- Amide coupling : Reaction of 3-methylbenzoyl chloride with the indole-ethylamine intermediate using coupling agents like EDCI/HOBt in anhydrous dichloromethane. Triethylamine is often added as a base to neutralize HCl byproducts .
- Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometry of reagents to minimize side reactions. Yields >70% are achievable with strict anhydrous conditions .
Q. How is the structural confirmation of this compound performed?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution, methoxy group at C6) and amide bond formation. Key signals include δ 10.8 ppm (indole NH), δ 3.8 ppm (methoxy OCH₃), and δ 2.4 ppm (methylbenzamide CH₃) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~363.17 g/mol) and fragmentation patterns .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Q. What initial biological targets or pathways are associated with this compound?
- Mechanistic insights :
- Enzyme inhibition : The indole moiety interacts with ATP-binding pockets in kinases (e.g., Aurora kinases), while the benzamide group enhances hydrophobic binding .
- Apoptosis induction : In vitro studies on cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values <10 µM, linked to caspase-3/7 activation .
- Antimicrobial activity : Gram-positive bacteria (e.g., S. aureus) are more susceptible than Gram-negative species due to membrane permeability differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against cancer targets?
- Methodology :
- Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to polar kinase residues. Methylbenzamide analogs with halogen substitutions (e.g., -Cl, -F) improve logP and bioavailability .
- Molecular docking : Use AutoDock Vina to simulate interactions with Aurora A kinase (PDB: 1MQ4). Prioritize derivatives with ΔG < -9 kcal/mol .
- In vitro validation : Screen analogs against a panel of 60 cancer cell lines (NCI-60) to identify selectivity patterns .
Q. How can contradictory bioassay data (e.g., variable IC₅₀ values across studies) be resolved?
- Troubleshooting :
- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM), serum concentration (5–10% FBS), and incubation time (48–72 hrs). Contradictions often arise from differences in metabolic activity or compound solubility .
- Data normalization : Use Z-score analysis to compare potency across studies. Compounds with |Z| > 2 indicate significant outliers requiring re-evaluation .
Q. What strategies optimize the compound’s solubility and stability during in vivo studies?
- Approaches :
- Prodrug design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility. Hydrolysis in vivo regenerates the active form .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles (size: 100–200 nm) to improve plasma half-life. Loading efficiency >80% is achievable via solvent evaporation .
- Stability assays : Perform forced degradation studies (pH 1–13, 40–60°C) with HPLC monitoring. Identify degradation products via LC-MS .
Q. How can pharmacokinetic (PK) parameters be accurately measured for this compound?
- Protocol :
- ADME profiling :
- Absorption : Caco-2 cell monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates good intestinal absorption) .
- Metabolism : Incubate with human liver microsomes (HLM) to identify CYP450-mediated oxidation. Major metabolites often include hydroxylated indole derivatives .
- In vivo PK : Administer 10 mg/kg IV/PO in rodents. Plasma samples analyzed via LC-MS/MS show t₁/₂ ~4 hrs and bioavailability >30% .
Q. What computational methods predict off-target interactions or toxicity risks?
- Tools :
- SwissADME : Predict BBB permeability (BOILED-Egg model) and PAINS alerts to exclude pan-assay interferons .
- ToxCast : Screen for endocrine disruption or hepatotoxicity using EPA’s high-throughput toxicology database .
Q. How can synthetic byproducts or impurities be characterized and minimized?
- Analytical workflow :
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect impurities >0.1%. Spiking experiments identify residual starting materials .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove hydrophobic byproducts. Purity >99% is achievable after two recrystallizations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
